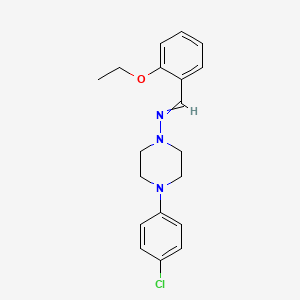

4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine and its derivatives involves several key steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis processes. For example, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a closely related compound, were synthesized through modifications on its amide bond and alkyl chain, indicating the complexity and versatility in the synthesis of these compounds (Perrone et al., 2000).

Molecular Structure Analysis

Molecular structure determination of similar compounds involves spectroscopic methods such as FTIR, NMR, HRMS, and X-ray crystallography. For instance, the molecular structure of a derivative, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was confirmed by these methods, showcasing the importance of these techniques in elucidating the structure of complex molecules (Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine derivatives can include interactions with various biological targets, indicating a potential for diverse biological activities. The specificity of reactions, such as the inhibitory activity towards certain enzymes or receptors, highlights the compound's chemical properties and its relevance in medicinal chemistry research (Watanabe et al., 2000).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and design. Techniques such as single-crystal X-ray diffraction help in understanding these properties by providing detailed insights into the compound's crystal lattice and molecular interactions within the solid state (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and binding affinity to biological targets, are essential for determining the potential therapeutic applications of these compounds. Studies on derivatives have shown varying degrees of activity against biological targets, underscoring the importance of chemical modifications to achieve desired biological effects (Perrone et al., 1998).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research into derivatives of 4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine has led to the synthesis of novel compounds with significant antimicrobial activities. A study by Bektaş et al. (2010) focused on synthesizing various triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, leading to compounds that exhibited good to moderate antimicrobial effects against test microorganisms (Bektaş et al., 2010).

Structure-Affinity Relationship in Dopamine D4 Receptor Ligands

Perrone et al. (2000) conducted a structure-affinity relationship study on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand. The research involved modifications to its amide bond and alkyl chain, revealing the impact of these changes on receptor affinity (Perrone et al., 2000).

Melanocortin-4 Receptor Ligands

Tran et al. (2008) explored the binding affinities of piperazinebenzylamine derivatives at the human melanocortin-4 receptor. Their study synthesized compounds from various substrates, indicating similar or lower potency compared to their acyclic analogs (Tran et al., 2008).

HIV-1 Reverse Transcriptase Inhibitors

Romero et al. (1994) discovered bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than their predecessors as inhibitors of HIV-1 reverse transcriptase. This study highlighted the critical role of the substituted aryl moiety and the pyridyl portion in the lead molecule's effectiveness (Romero et al., 1994).

Cardiotropic Activity

Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, evaluating their cardiotropic activity. The study identified compounds with significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, contributing to the development of potential therapeutic agents (Mokrov et al., 2019).

Propriétés

IUPAC Name |

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-2-24-19-6-4-3-5-16(19)15-21-23-13-11-22(12-14-23)18-9-7-17(20)8-10-18/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXPTQIKDGWUNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)